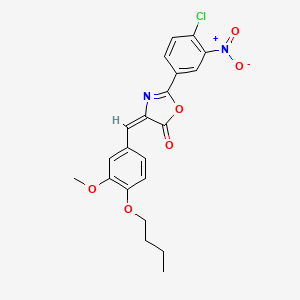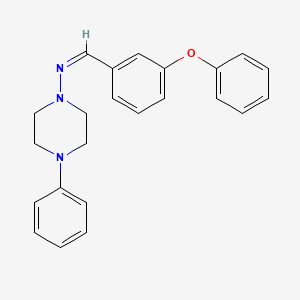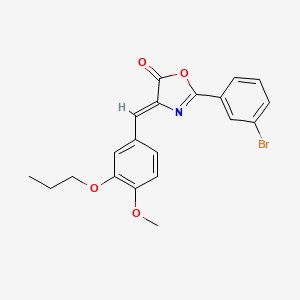![molecular formula C19H20F3N3O B3896870 4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3896870.png)
4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine
Descripción general
Descripción
4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine, also known as TFP or TFP-amidine, is a chemical compound that has been extensively studied in scientific research. TFP-amidine is a small molecule that has been shown to have potential therapeutic benefits in various diseases.
Mecanismo De Acción
4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine-amidine has been shown to inhibit the activity of protein arginine deiminases (PADs), which are enzymes involved in the post-translational modification of proteins. PADs have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. By inhibiting the activity of PADs, this compound-amidine has been shown to reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-amidine have been extensively studied in preclinical models. This compound-amidine has been shown to reduce inflammation and tumor growth in various disease models. It has also been shown to modulate the immune system, leading to a reduction in autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine-amidine is its small molecular size, which allows it to easily penetrate cell membranes and reach its target. Another advantage is its stability, which allows for long-term storage. One limitation of this compound-amidine is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine-amidine. One direction is to further investigate its therapeutic potential in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on specific PAD isoforms. Additionally, further optimization of the synthesis method and the development of more water-soluble derivatives of this compound-amidine could enhance its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine-amidine has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound-amidine has been tested in preclinical models for the treatment of rheumatoid arthritis, multiple sclerosis, and cancer. The results of these studies have shown promising therapeutic benefits of this compound-amidine.
Propiedades
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-26-18-9-5-4-8-17(18)24-10-12-25(13-11-24)23-14-15-6-2-3-7-16(15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOQZJYBCIMHD-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3896793.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3896813.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3896820.png)

![4-[2-(allyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896838.png)
![2-(4-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896840.png)


![4-[4-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896862.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B3896873.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B3896878.png)